

# An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylethanol

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## Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

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This guide provides a comprehensive overview of the melting and boiling points of **1,1-Diphenylethanol**, a colorless crystalline solid used in the synthesis of pharmaceuticals and fragrances.[1] The document details the physical constants and outlines the standardized experimental protocols for their determination, targeting researchers, scientists, and professionals in drug development.

## Quantitative Data Summary

The physical properties of **1,1-Diphenylethanol** are critical for its application and synthesis. The melting point is consistently reported as a range, indicative of its behavior during phase transition. The boiling point is pressure-dependent, a crucial consideration for distillation and purification processes.

Property	Value	Conditions
Melting Point	77-81 °C	(lit.)[2][3][4][5][6]
Boiling Point	328.2 °C	at 760 mmHg[1][4]
155 °C	at 12 mmHg[2][3]	

## Experimental Protocols

The determination of melting and boiling points are fundamental techniques for identifying and assessing the purity of a compound.<sup>[7]</sup>

## Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.<sup>[8]</sup>

### 1. Capillary Tube Method

This is the most common technique for determining melting points.<sup>[9]</sup>

- Principle: A small sample of the substance is heated at a controlled rate, and the temperature at which the solid-to-liquid phase change occurs is recorded.<sup>[9]</sup>
- Procedure:
  - Sample Preparation: The sample must be completely dry and in a fine powdered form.<sup>[9]</sup>
  - Packing the Capillary: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to pack the sample into a column of 1-2 mm at the bottom.<sup>[7]</sup>
  - Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.<sup>[7]</sup> This assembly is then placed in a heating apparatus, such as a Thiele tube (oil bath) or a modern digital melting point apparatus.
  - Heating: The apparatus is heated rapidly at first to determine an approximate melting point. The experiment is then repeated with a fresh sample, heating slowly (about 2°C per minute) as the temperature approaches the expected melting point.<sup>[8]</sup>
  - Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.<sup>[7]</sup>

### 2. Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the precise determination of the melting point.
- Procedure:
  - A sample is placed in a sealed chamber within the DSC instrument.[\[9\]](#)
  - The sample is heated at a controlled rate.[\[9\]](#)
  - The instrument monitors and records the temperature at which the endothermic melting process begins.[\[9\]](#)

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[10\]](#) This property is crucial for purification via distillation.[\[11\]](#)

### 1. Micro-Boiling Point Method (Capillary Method)

This technique is suitable when only a small amount of the liquid sample is available.[\[12\]](#)

- Principle: An inverted capillary tube traps the vapor of a heated liquid. The boiling point is the temperature at which the liquid is drawn into the capillary upon cooling, which occurs when the internal vapor pressure equals the external atmospheric pressure.[\[10\]](#)[\[12\]](#)
- Procedure:
  - Setup: A few milliliters of the liquid are placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[\[13\]](#)
  - Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the substance's vapor escape.[\[12\]](#)[\[14\]](#)
  - Observation: Heating is discontinued when a rapid and continuous stream of bubbles is observed.[\[14\]](#) As the apparatus cools, the bubbling will slow and stop.

- Recording: The boiling point is the temperature recorded the moment the liquid begins to enter the capillary tube.[\[12\]](#)[\[14\]](#)

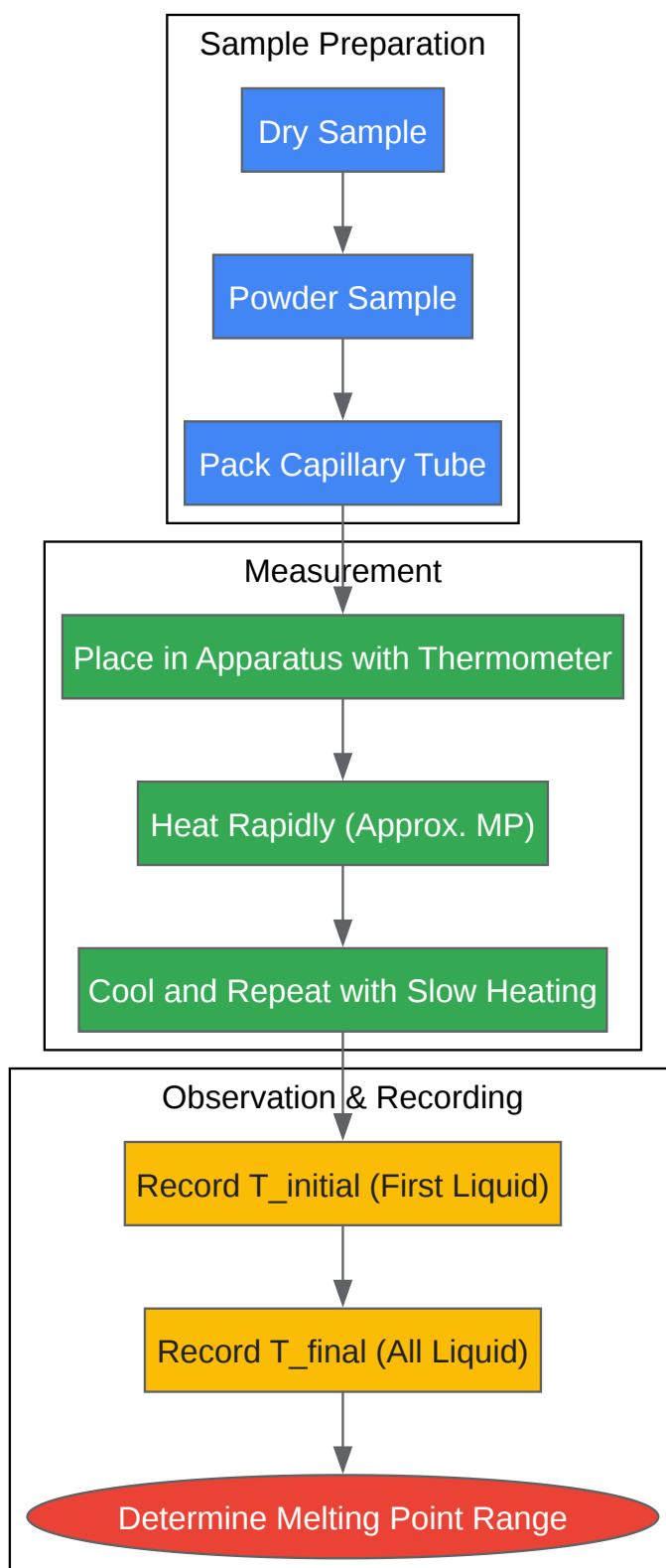
## 2. Distillation Method

For larger volumes, the boiling point can be determined during simple distillation.[\[11\]](#)

- Principle: During distillation, the temperature of the vapor remains constant as the liquid boils and condenses. This stable temperature is the boiling point.[\[11\]](#)
- Procedure:
  - The liquid is heated in a distillation flask.
  - A thermometer is placed so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is distilling.
  - The temperature is monitored, and the point at which it stabilizes during the collection of the distillate is recorded as the boiling point.[\[11\]](#)

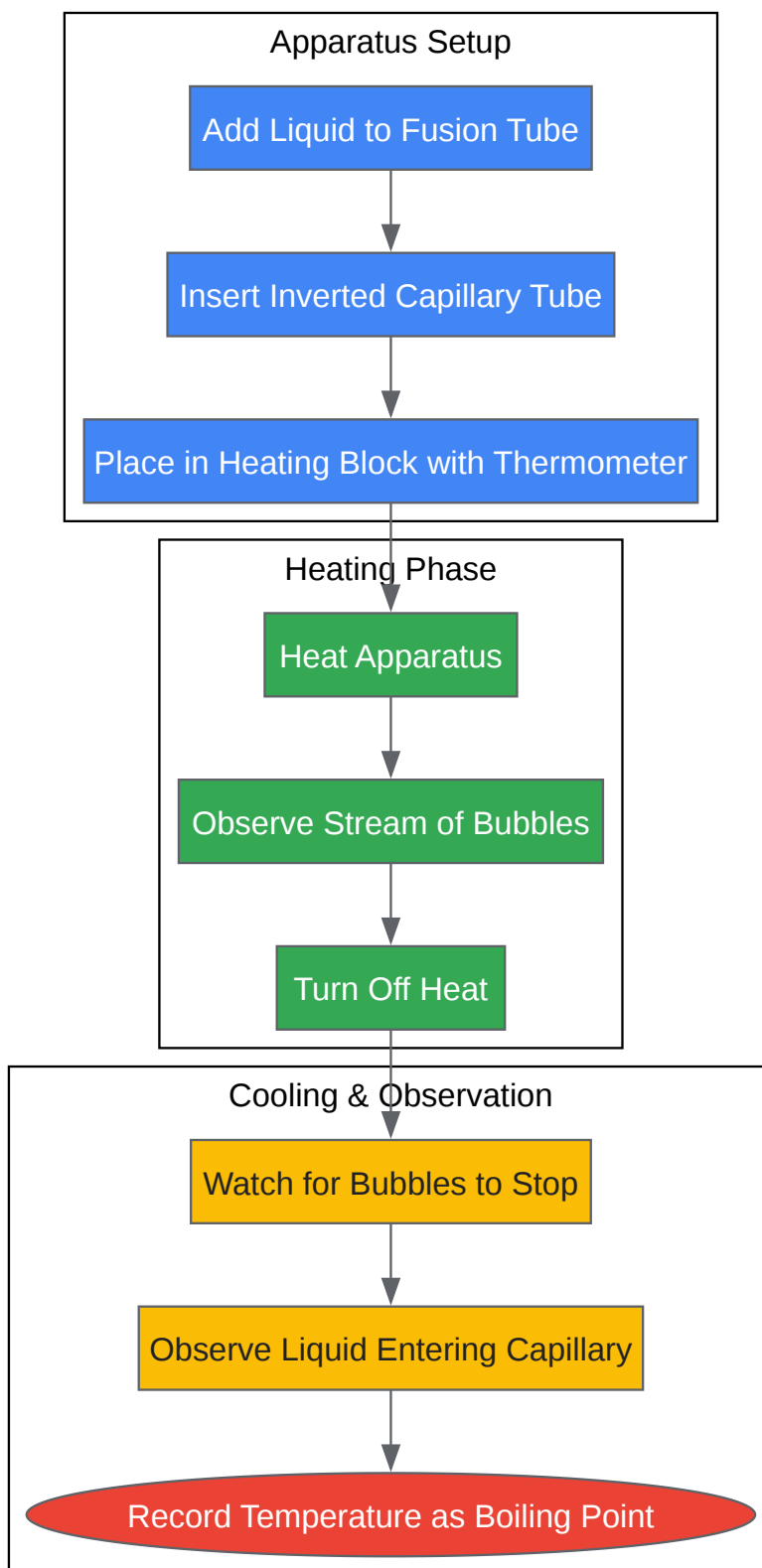
## Visualized Workflows

The following diagrams illustrate the logical steps for the experimental determination of melting and boiling points.



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Caption: Workflow for Melting Point Determination by Capillary Method.



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Caption: Workflow for Micro-Boiling Point Determination.

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